7-Methoxy-4-methylquinoline-2-thiol

Description

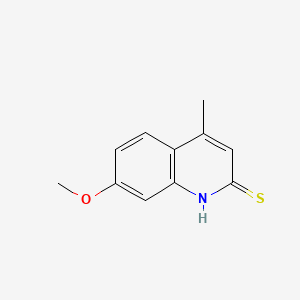

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-quinoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNQZUVUCGOPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350355 |

Source

|

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52507-57-0 |

Source

|

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-4-methylquinoline-2-thiol physical properties

An In-depth Technical Guide to the Physical Properties of 7-Methoxy-4-methylquinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-4-methylquinoline-2-thiol is a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved pharmaceuticals. Understanding the fundamental physical properties of derivatives like 7-Methoxy-4-methylquinoline-2-thiol is a critical prerequisite for its application in drug design, synthesis, formulation, and analytical development. This guide provides a comprehensive overview of its known and predicted physical characteristics, offering field-proven insights and methodologies for its empirical study.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all further physicochemical analysis.

-

Compound Name: 7-Methoxy-4-methylquinoline-2-thiol

-

Synonyms: 2-Mercapto-7-Methoxy-4-Methylquinoline, 7-Methoxy-4-methyl-2(1H)-quinolinethione, 7-Methoxy-4-methyl-quinoline-2-thiol[1][2]

-

Molecular Weight: 205.28 g/mol [1]

-

Monoisotopic Mass: 205.05614 Da[3]

The core structure consists of a quinoline ring system substituted with a methoxy group at position 7, a methyl group at position 4, and a thiol group at position 2.

Core Chemical Feature: Thiol-Thione Tautomerism

A defining characteristic of 2-quinolinethiols is their existence as a tautomeric mixture of the thiol and thione forms.[4] This equilibrium is fundamental as it influences the compound's reactivity, hydrogen bonding capability, polarity, and spectroscopic signature. The thione form, 7-methoxy-4-methyl-1H-quinoline-2-thione, is often favored due to the thermodynamic stability conferred by the amide-like (thioamide) functionality within the aromatic system.[4]

Caption: Thiol-Thione Tautomeric Equilibrium.

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties. It is important to distinguish between experimentally determined values and computationally predicted data, the latter providing a valuable baseline for experimental design.

| Property | Value | Data Source |

| Melting Point | 233-235 °C | Experimental[1] |

| Boiling Point | 308.9 ± 52.0 °C | Predicted[1] |

| Density | 1.24 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 10.04 ± 0.40 | Predicted[1] |

Expert Insights: The high melting point is indicative of a stable, planar crystal lattice structure, likely reinforced by intermolecular hydrogen bonding and pi-stacking interactions, particularly if the thione tautomer dominates in the solid state. The predicted pKa suggests the thiol proton is weakly acidic, comparable to phenolic compounds.

Solubility Profile

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the polar thioamide/thiol and methoxy groups. These are recommended solvents for preparing stock solutions for biological assays.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Likely to have moderate solubility.

-

Water: Poor solubility is expected due to the predominantly hydrophobic aromatic core.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated.

Protocol 4.1: Experimental Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data is predicted based on the compound's structure and analysis of related molecules.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. The predicted collision cross-section (CCS) values are useful for ion mobility-mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.06342 |

| [M+Na]⁺ | 228.04536 |

| [M-H]⁻ | 204.04886 |

| [M]⁺ | 205.05559 |

Data sourced from PubChemLite, predicted using CCSbase.[3]

Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass expected to be within 5 ppm of the theoretical monoisotopic mass (205.05614 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The chemical shifts are highly dependent on the solvent and the dominant tautomeric form.

Predicted ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

-SH or -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on concentration, solvent, and temperature. For the thiol (-SH), it might appear between 3-5 ppm. For the thione (-NH), it would be further downfield, potentially >10 ppm.

-

Aromatic Protons: A set of doublets and multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): A sharp singlet expected around 2.5-2.8 ppm.

Predicted ¹³C NMR Signals:

-

Thione Carbon (C=S): A characteristic signal in the downfield region, typically 170-185 ppm. The presence of this signal would be strong evidence for the thione tautomer being dominant in solution.

-

Aromatic Carbons: Multiple signals in the 100-150 ppm range.

-

Methoxy Carbon (-OCH₃): A signal around 55-57 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.

Protocol 5.1: General Procedure for NMR Spectrum Acquisition

Caption: Standard Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will likely show features of both tautomers, with the relative intensities reflecting their equilibrium concentrations.

-

N-H Stretch (Thione): A broad band around 3100-3300 cm⁻¹.

-

S-H Stretch (Thiol): A weak, sharp band around 2550-2600 cm⁻¹. The presence or absence of this peak is a key indicator of the tautomeric form.

-

C=S Stretch (Thione): A band in the region of 1200-1050 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Conclusion

The physical properties of 7-Methoxy-4-methylquinoline-2-thiol are defined by its rigid, aromatic quinoline core and the influential thiol/thione functionality. Its high melting point suggests significant stability in the solid state. While experimental data on properties like solubility and detailed spectroscopic profiles are sparse, established principles of physical organic chemistry allow for reliable predictions that can guide experimental work. The pronounced thiol-thione tautomerism is the most critical chemical feature, impacting nearly all physical and chemical properties and must be a central consideration in any research or development involving this compound.

References

-

LookChem. (n.d.). Cas 52507-57-0, 2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS). University of Luxembourg. Retrieved from [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

Tantillo, D. J. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. Retrieved from [Link]

-

Zubkov, V. O., et al. (n.d.). THE EXPERIMENTAL AND THEORETICAL STUDY OF TAUTOMERISM OF 3-SUBSTITUTED 2-METHYL-QUINOLINE-4 (1H)-ONES. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]

Sources

- 1. Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96% | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

7-Methoxy-4-methylquinoline-2-thiol chemical structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 7-Methoxy-4-methylquinoline-2-thiol

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the quinoline scaffold is a recurring motif, celebrated for its broad spectrum of biological activities and diverse applications.[1][2] The molecule at the center of this guide, 7-methoxy-4-methylquinoline-2-thiol, embodies this versatile chemical architecture. However, its potential can only be unlocked through an unambiguous and rigorous confirmation of its chemical structure. Any ambiguity in the arrangement of its atoms can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research programs.

This guide is structured not as a rigid checklist, but as a logical journey through the process of structural elucidation. As researchers and scientists, we do not merely collect data; we build a case. Each spectroscopic technique provides a unique line of evidence, and it is in the synthesis of this disparate data that we achieve certainty. We will explore not just the what but the why behind each experimental choice, ensuring a self-validating system of protocols that culminates in the confident assignment of the 7-methoxy-4-methylquinoline-2-thiol structure.[3][4] A critical aspect of this molecule is its existence in a tautomeric equilibrium between the thiol and the quinoline-2(1H)-thione form, a feature our analysis must decisively address.[5][6]

Chapter 1: Contextualizing the Molecule - A Synthetic Overview

Before we can analyze a molecule, we must understand its origin. The synthetic pathway used to create 7-methoxy-4-methylquinoline-2-thiol provides crucial context, informing us about potential impurities, side-products, and the inherent reactivity of the structure. A common and robust method involves a multi-step sequence starting from a substituted aniline.[7] A more modern, metal-free alternative proceeds through a quinoline N-oxide intermediate, offering high regioselectivity.[6][8]

The classical pathway illustrates the logical construction of the quinoline core and the introduction of the thiol functionality. Understanding this flow is key to anticipating which related structures must be definitively excluded by our analysis.

Chapter 2: Foundational Evidence - Mass Spectrometry (MS)

Core Objective: To establish the elemental formula and confirm the molecular weight, providing the foundational piece of our structural puzzle.

Our first analytical interrogation employs High-Resolution Mass Spectrometry (HRMS), a technique that provides an exact mass measurement with sufficient accuracy to determine a unique elemental formula.[9] For 7-methoxy-4-methylquinoline-2-thiol (C₁₁H₁₁NOS), this is the first and most critical checkpoint.

Experimental Protocol: ESI-qTOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 1000

-

Acquisition Mode: TOF-MS (scan mode)

-

-

Calibration: Ensure the instrument is calibrated with a known reference standard (e.g., sodium formate) immediately prior to the run to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺ and other common adducts like [M+Na]⁺. Compare the measured exact mass to the theoretical mass calculated for the formula C₁₁H₁₁NOS.

Expected Data & Interpretation

The primary evidence from HRMS is the confirmation of the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further support the proposed structure, often showing losses of neutral fragments corresponding to parts of the molecule.[10]

| Ion / Adduct | Formula | Theoretical m/z | Expected Observation |

| [M] | C₁₁H₁₁NOS | 205.0561 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₂NOS⁺ | 206.0634 | The primary ion observed in positive ESI. |

| [M+Na]⁺ | C₁₁H₁₁NNaOS⁺ | 228.0454 | A common adduct, confirming the molecular mass. |

| [M-H]⁻ | C₁₁H₁₀NOS⁻ | 204.0489 | Expected primary ion in negative ESI mode. |

| Theoretical m/z values are based on monoisotopic masses.[11] |

A measured m/z of 206.0634 (± 5 ppm) for the [M+H]⁺ ion provides high confidence in the elemental composition C₁₁H₁₁NOS, validating the first pillar of our structural proof.

Chapter 3: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Objective: To construct a definitive map of the proton and carbon framework, establishing atom-to-atom connectivity and resolving the thiol-thione tautomerism.

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, offering an unparalleled view of the molecular architecture.[3] We will use a suite of experiments (¹H, ¹³C, and 2D NMR) to piece together the complete structural puzzle.

-

HRMS establishes the correct elemental formula: C₁₁H₁₁NOS .

-

FTIR provides the first strong evidence for the thione tautomer by identifying N-H and C=S vibrations while showing no significant S-H stretch.

-

NMR Spectroscopy delivers the definitive proof. It maps the entire carbon-hydrogen framework, confirms the substitution pattern, and, most critically, the downfield chemical shift of the C2 carbon (~175-180 ppm) provides irrefutable evidence of a C=S bond, confirming the structure as 7-methoxy-4-methyl-1H-quinoline-2-thione .

-

UV-Vis Spectroscopy corroborates the extensive conjugated π-system expected for this structure.

Through this multi-faceted, self-validating approach, we move from an unknown synthetic product to a fully elucidated molecule, ready for further investigation and application in the fields of medicinal chemistry and beyond.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.

- Mahyavanshi, J. B., Shukla, M. B., Parmar, K. A., & Jadhav, J. P. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161.

- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.

- CUTM Courseware. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.

- MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.

- Gao, F., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3427.

- ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate.

- Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 220-228.

- PubChemLite. (2025). 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS). PubChemLite.

- National Center for Biotechnology Information. (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. PubMed.

- Avdagić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2039-S2053.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. The Royal Society of Chemistry.

- University of Padova. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova Thesis Archive.

- Parvez, S., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 78, 161-171.

- National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook.

- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methoxy-2-Methylquinoline-4-Thiol. Benchchem.

- Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Semantic Scholar.

- Santa Cruz Biotechnology. (n.d.). 7-methoxy-4-pyridin-3-ylquinoline-2-thiol. Santa Cruz Biotechnology.

- National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem.

- Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal.

- OENO One. (2020). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. OENO One.

- BenchChem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. Benchchem.

- MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

- Journal of Chemical Education. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. ACS Publications.

- ResearchGate. (2021). (PDF) Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. ResearchGate.

- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum. ChemicalBook.

- National Center for Biotechnology Information. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central.

- ResearchGate. (2025). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate.

Sources

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 9. sfrbm.org [sfrbm.org]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline-2-thiol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Thiol Functionalization

Core Chemical Properties and Structural Information

7-Methoxy-4-methylquinoline-2-thiol possesses a molecular formula of C11H11NOS[8]. The core structure consists of a quinoline ring system with a methoxy group at the 7-position, a methyl group at the 4-position, and a thiol group at the 2-position. The presence of the thiol group suggests that the molecule can exist in tautomeric equilibrium with its thione form, 7-methoxy-4-methylquinoline-2(1H)-thione. This tautomerism is a critical consideration for its reactivity and biological interactions.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H11NOS | [8] |

| Monoisotopic Mass | 205.05614 Da | [8] |

| Predicted XlogP | 1.8 | [8] |

| Appearance | Likely a pale yellow or off-white solid | Inferred from similar compounds |

| Tautomerism | Exists in equilibrium with 7-methoxy-4-methylquinoline-2(1H)-thione | [3] |

Proposed Synthetic Pathway

A detailed experimental protocol for the synthesis of 7-Methoxy-4-methylquinoline-2-thiol is not explicitly documented in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of quinoline-thiols from their corresponding hydroxyl analogs. The synthesis would likely proceed via a two-step process starting from the commercially available 7-methoxy-4-methylquinolin-2-ol.

Caption: Proposed two-step synthesis of 7-Methoxy-4-methylquinoline-2-thiol.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline

This initial step involves the conversion of the hydroxyl group of 7-methoxy-4-methylquinolin-2-ol to a chloro group, creating a more reactive intermediate for the subsequent thionation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-4-methylquinolin-2-ol.

-

Reagent Addition: Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the flask. This reaction is often exothermic and may require cooling to control the reaction rate.

-

Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is carefully quenched with ice-water. The resulting precipitate, 2-chloro-7-methoxy-4-methylquinoline, is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 7-Methoxy-4-methylquinoline-2-thiol

The final step involves the nucleophilic substitution of the chloro group with a sulfur source to yield the target thiol.

-

Reaction Setup: Dissolve the 2-chloro-7-methoxy-4-methylquinoline intermediate in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reagent Addition: Add a sulfur source, such as thiourea or sodium hydrosulfide (NaSH).

-

Reaction Conditions: Reflux the reaction mixture for several hours, again monitoring by TLC.

-

Work-up and Isolation: If thiourea is used, the resulting intermediate is typically hydrolyzed with a base (e.g., NaOH) to yield the thiol. The final product is then isolated by acidification, filtration, and can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

The unique structural features of 7-Methoxy-4-methylquinoline-2-thiol suggest its potential utility in several areas of drug discovery and development.

As a Scaffold for Kinase Inhibitors

The quinoline core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy[1]. The methoxy and methyl substitutions can influence the compound's selectivity and pharmacokinetic properties. The thiol group at the 2-position offers a reactive handle for further chemical modification, allowing for the generation of a library of analogs for high-throughput screening against various kinase targets[2].

Caption: Potential mechanism of action for quinoline-based kinase inhibitors.

Antimicrobial and Antifungal Potential

Thiol-containing compounds and quinoline derivatives have independently shown promise as antimicrobial and antifungal agents[9]. The combination of these two moieties in a single molecule could lead to synergistic effects and the development of novel therapeutics against resistant pathogens.

Role as an Antioxidant and Radioprotectant

Thiols are known for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS)[4]. This characteristic suggests that 7-Methoxy-4-methylquinoline-2-thiol could be investigated for its potential as a radioprotective agent, mitigating cellular damage caused by radiation therapy. The drug amifostine, a phosphorothioate, is an FDA-approved radioprotectant that is metabolized to an active thiol form[4].

Conclusion

7-Methoxy-4-methylquinoline-2-thiol is a promising, yet underexplored, heterocyclic compound with significant potential in medicinal chemistry. While a dedicated CAS number and extensive experimental data are currently lacking, its structural relationship to well-characterized quinoline and thiol-containing molecules allows for the rational design of synthetic routes and the prediction of its biological activities. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

-

Pharmaffiliates. 7-Methoxyquinoline. [Link]

-

ResearchGate. MHTP synthesis 2-methoxy-4-(7-.... [Link]

-

MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

-

PubChemLite. 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS). [Link]

-

HETEROCYCLES. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]

-

PubChem. 7-Methoxy-4-methylquinolin-2-ol. [Link]

-

NIH. Medicinal Thiols: Current Status and New Perspectives. [Link]

-

ResearchGate. Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B). [Link]

-

PubChemLite. 7-methoxy-4-methylquinolin-2-ol (C11H11NO2). [Link]

-

MDPI. 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 7-methoxy-4-methylquinolin-2-ol (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 7-Methoxy-4-methylquinoline-2-thiol

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust and field-proven three-step synthetic pathway commencing from the logical precursor, 3-methoxyaniline. The synthesis leverages the Conrad-Limpach-Knorr reaction for the quinoline core formation, followed by a reliable thionation step. This document is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.

Introduction and Strategic Considerations

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The introduction of a thiol group at the 2-position and a methoxy group at the 7-position creates a unique electronic and structural profile, making 7-Methoxy-4-methylquinoline-2-thiol a valuable intermediate for further functionalization.

A critical aspect of any synthetic campaign is the selection of an optimal starting material. While the topic specifies aniline, a direct and efficient synthesis of a 7-methoxy substituted quinoline from unsubstituted aniline is synthetically inefficient. It would necessitate a multi-step process to introduce the methoxy group onto the aniline ring, fraught with challenges of regioselectivity and poor overall yield. Therefore, adhering to the principles of green chemistry and synthetic efficiency, this guide commences with 3-methoxyaniline . This strategic choice directly incorporates the required C7-methoxy functionality, streamlining the synthesis and making it a more practical and cost-effective endeavor for the research community.

The chosen synthetic route proceeds via three main stages:

-

Condensation: Formation of an enamine intermediate from 3-methoxyaniline and ethyl acetoacetate.

-

Cyclization: High-temperature intramolecular cyclization to form the quinolin-2-one core.

-

Thionation: Conversion of the quinolin-2-one to the target quinoline-2-thiol.

The Conrad-Limpach-Knorr Reaction: Mechanistic Underpinnings

The cornerstone of this synthesis is the Conrad-Limpach-Knorr reaction, a powerful method for constructing the quinoline core from anilines and β-ketoesters.[1][2] The reaction's outcome is highly dependent on temperature. At lower temperatures, kinetic control favors the formation of a 4-quinolone. However, at elevated temperatures (above ~140°C), thermodynamic control prevails, leading to the formation of a β-ketoanilide intermediate which subsequently cyclizes to the desired 2-quinolone scaffold.[3]

The mechanism involves two key transformations:

-

Anilide Formation: At high temperatures, the nucleophilic nitrogen of 3-methoxyaniline attacks the electrophilic ester carbonyl of ethyl acetoacetate, eliminating ethanol to form the thermodynamically stable N-(3-methoxyphenyl)-3-oxobutanamide.

-

Intramolecular Cyclization: Under acidic or thermal promotion, the enol form of the acetoacetanilide undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. The position of cyclization (ortho to the amino group) is sterically and electronically favored, leading to the formation of the heterocyclic ring. Subsequent dehydration yields the stable, conjugated 7-Methoxy-4-methylquinolin-2(1H)-one.

Caption: Mechanism of 2-quinolone formation via the Conrad-Limpach-Knorr reaction.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves high temperatures and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-oxobutanamide (Acetoacetanilide Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Heating: Heat the mixture gently in an oil bath to 140-150°C. Ethanol will begin to distill off as the reaction proceeds. Maintain this temperature for 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting crude product often solidifies upon cooling.

-

Purification: Recrystallize the crude solid from ethanol to yield N-(3-methoxyphenyl)-3-oxobutanamide as a crystalline solid.

Step 2: Cyclization to 7-Methoxy-4-methylquinolin-2(1H)-one

-

Reagent Preparation: In a separate flask, carefully and slowly add the purified N-(3-methoxyphenyl)-3-oxobutanamide (20.7 g, 0.1 mol) to pre-heated (60°C) concentrated sulfuric acid (100 mL) with vigorous stirring. An exothermic reaction will occur.

-

Reaction: After the initial exotherm subsides, heat the reaction mixture to 100°C for 30 minutes.[4]

-

Work-up: Carefully pour the hot acid mixture onto crushed ice (~500 g) in a large beaker. A precipitate will form.

-

Neutralization & Isolation: Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Collect the resulting solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water and dry it. Recrystallization from ethanol or acetic acid will afford pure 7-Methoxy-4-methylquinolin-2(1H)-one.

Step 3: Thionation to 7-Methoxy-4-methylquinoline-2-thiol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-Methoxy-4-methylquinolin-2(1H)-one (18.9 g, 0.1 mol) in anhydrous toluene (250 mL).

-

Reagent Addition: Add Lawesson's Reagent (24.2 g, 0.06 mol) to the suspension.[5][6] Lawesson's reagent is a highly effective thionating agent for converting carbonyls to thiocarbonyls.[7][8]

-

Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 7-Methoxy-4-methylquinoline-2-thiol, as a solid.

Workflow and Data Visualization

The overall synthetic pathway is a linear progression from the starting material to the final product through two key intermediates.

Caption: A streamlined workflow for the synthesis of the target compound.

Table 1: Expected Product Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |

| N-(3-methoxyphenyl)-3-oxobutanamide | C₁₁H₁₃NO₃ | 207.23 | 85-95 | 78-81 | White to off-white solid |

| 7-Methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 189.21 | 80-90 | 235-238 | Light tan solid |

| 7-Methoxy-4-methylquinoline-2-thiol | C₁₁H₁₁NOS | 205.28 | 70-85 | 188-191 | Yellowish solid |

Note: Yields and melting points are typical ranges and may vary based on reaction scale and purification efficiency.

Discussion and Field-Proven Insights

-

Cyclization Conditions: The acid-catalyzed cyclization is a highly exothermic step. The slow, controlled addition of the acetoacetanilide intermediate to the acid is crucial to prevent a runaway reaction. The use of polyphosphoric acid (PPA) can sometimes be an alternative to sulfuric acid, occasionally providing cleaner reactions and easier work-ups.

-

Choice of Thionation Reagent: While Lawesson's Reagent is highly effective, it can be expensive and produces odorous byproducts. An alternative is phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like pyridine or xylene. However, Lawesson's Reagent is generally more soluble in organic solvents and often gives higher yields with fewer side products, making it the preferred choice for this transformation.[7]

-

Purification Strategy: The final product, a thiol, is susceptible to oxidation to the corresponding disulfide, especially if left exposed to air for extended periods. It is advisable to conduct the final purification and storage under an inert atmosphere (e.g., nitrogen or argon). Flash chromatography should be performed promptly after the work-up.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for 7-Methoxy-4-methylquinoline-2-thiol starting from 3-methoxyaniline. By employing the Conrad-Limpach-Knorr reaction and a subsequent thionation with Lawesson's Reagent, the target molecule can be obtained in good overall yield. The provided protocols, mechanistic details, and practical insights serve as a valuable resource for researchers engaged in the synthesis of quinoline-based heterocyclic compounds for pharmaceutical and materials science applications.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

ResearchGate. Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. Available from: [Link]

-

Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

-

Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

-

Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]

-

Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

-

Wikipedia. Lawesson's reagent. Available from: [Link]

-

PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Available from: [Link]

-

ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]

-

Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

-

SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. Available from: [Link]

-

ResearchGate. Alkylation and Cyclization of Benzoylacetanilides1. Available from: [Link]

-

Wikipedia. Acetoacetanilide. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

An In-depth Technical Guide to the Spectroscopic Data of 7-Methoxy-4-methylquinoline-2-thiol

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of interest to researchers in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, theoretical predictions, and established principles of spectroscopic interpretation to offer a robust framework for its characterization.

Molecular Structure and Tautomerism

7-Methoxy-4-methylquinoline-2-thiol exists in a tautomeric equilibrium between the thiol form (7-Methoxy-4-methylquinoline-2-thiol) and the thione form (7-Methoxy-4-methyl-1H-quinoline-2-thione). Quantum mechanical calculations and experimental observations of related quinoline-2-thiol systems suggest that the thione form is generally the major tautomer.[1] This equilibrium is a critical consideration in the interpretation of all spectroscopic data, as the observed spectra will represent a weighted average of both tautomers, with the thione form likely predominating.

Caption: Tautomeric equilibrium of 7-Methoxy-4-methylquinoline-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 7-Methoxy-4-methylquinoline-2-thiol, primarily considering its dominant thione form. These predictions are based on the analysis of structurally similar compounds, including 7-hydroxy-4-methyl-2(1H)-quinolone and 7-methoxy-4-methylcoumarin.[1][2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary depending on the sensitivity of the NMR instrument.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak that does not typically interfere with the signals of interest.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to prevent issues with shimming the magnetic field.[2]

Instrumental Parameters: The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 7-Methoxy-4-methyl-1H-quinoline-2-thione in DMSO-d₆ are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | N-H | The N-H proton of the thione tautomer is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange. |

| ~7.6 | d | 1H | H-5 | Aromatic proton on the carbocyclic ring, likely a doublet due to coupling with H-6. |

| ~6.9 | dd | 1H | H-6 | Aromatic proton, appearing as a doublet of doublets due to coupling with H-5 and H-8. |

| ~6.8 | d | 1H | H-8 | Aromatic proton, likely a doublet due to coupling with H-6. |

| ~6.2 | s | 1H | H-3 | Vinylic proton on the heterocyclic ring, expected to be a singlet. |

| ~3.8 | s | 3H | OCH₃ | The methoxy group protons will appear as a sharp singlet. |

| ~2.4 | s | 3H | CH₃ | The methyl group protons at position 4 will appear as a singlet. |

Abbreviation: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~178 | C=S (C-2) | The thione carbon is significantly deshielded and will appear at a very low field. |

| ~162 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145 | C-4 | Quaternary carbon of the quinoline ring. |

| ~140 | C-8a | Quaternary carbon at the ring junction. |

| ~127 | C-5 | Aromatic methine carbon. |

| ~122 | C-4a | Quaternary carbon at the ring junction. |

| ~115 | C-3 | Vinylic methine carbon. |

| ~113 | C-6 | Aromatic methine carbon. |

| ~101 | C-8 | Aromatic methine carbon. |

| ~56 | OCH₃ | Methoxy carbon. |

| ~18 | CH₃ | Methyl carbon at position 4. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Predicted Mass Spectrum Data

The predicted mass spectral data for 7-Methoxy-4-methylquinoline-2-thiol (C₁₁H₁₁NOS) is presented below. The data is sourced from PubChem's computational predictions.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 206.06342 |

| [M+Na]⁺ | 228.04536 |

| [M-H]⁻ | 204.04886 |

| [M]⁺ | 205.05559 |

Fragmentation Pattern: Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 205 would be observed. Characteristic fragmentation of the quinoline ring would involve the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 204. Further fragmentation could involve the loss of the methoxy group (·OCH₃) or cleavage of the heterocyclic ring.

Sources

An In-depth Technical Guide to the Tautomerism of 7-Methoxy-4-methylquinoline-2-thiol

Abstract

Introduction: The Significance of Thione-Thiol Tautomerism

Prototropic tautomerism, the rapid, reversible migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry.[1] In heterocyclic systems containing a thioamide moiety (-NH-C=S), a dynamic equilibrium exists between the thione (lactam) and thiol (lactim) forms. The position of this equilibrium is highly sensitive to the molecular structure and external factors such as solvent polarity, pH, and temperature.[2]

For quinoline derivatives, understanding this tautomeric preference is crucial. The distinct electronic and steric profiles of the thione and thiol forms lead to different hydrogen bonding capabilities, lipophilicity, and metal-chelating properties. These differences directly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Quantum chemical calculations and experimental studies on analogous quinoline systems have consistently shown that the thione form is generally more stable than the thiol form in both gas and liquid phases.[3][4] This guide focuses specifically on 7-methoxy-4-methylquinoline-2-thiol to provide a detailed, field-proven framework for its study.

Caption: The tautomeric equilibrium between the thiol and thione forms.

Synthesis and Preparation

The synthesis of quinoline-2-thiones can be achieved through various methods. A reliable and modern approach involves the deoxygenative C-H functionalization of the corresponding quinoline N-oxide.[5] This method offers high regioselectivity and proceeds under mild, metal-free conditions.

Protocol 2.1: Synthesis via Quinoline N-Oxide

Causality: This protocol is chosen for its efficiency and high yield. The activation of the N-oxide with triflic anhydride makes the C2 position highly electrophilic, facilitating a regioselective attack by the nucleophilic sulfur of thiourea.[5]

Step-by-Step Methodology:

-

N-Oxide Formation: Dissolve the parent quinoline (7-methoxy-4-methylquinoline) in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Purification of N-Oxide: Upon completion, quench the reaction with a saturated sodium thiosulfate solution. Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Thionation: Dissolve the purified quinoline N-oxide in acetonitrile. Cool the solution to 0 °C and add thiourea. Add triflic anhydride dropwise while maintaining the temperature.

-

Reaction Completion & Isolation: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Once complete, quench the reaction with water and extract with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the resulting solid from ethanol to yield pure 7-methoxy-4-methyl-1H-quinoline-2-thione.

Experimental Investigation of Tautomerism

A multi-faceted spectroscopic approach is required to unambiguously determine the predominant tautomeric form. Each technique provides a unique and corroborating piece of evidence.

Caption: Integrated workflow for tautomerism investigation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful tool for identifying functional groups. The distinction between the thione and thiol tautomers rests on identifying the N-H stretch and the absence of an S-H stretch, or vice-versa. The S-H stretching vibration typically appears as a weak band in the 2550–2600 cm⁻¹ region, which is often difficult to detect.[6] Conversely, the N-H stretch of the thione form gives a more prominent, broader band in the 3100–3400 cm⁻¹ range, while the C=S stretch appears around 1100-1250 cm⁻¹.

Protocol 3.1.1: Solid-State FT-IR Analysis

-

Prepare a KBr pellet by mixing ~1 mg of the synthesized compound with ~100 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Acquire the spectrum using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.

Expected Data & Interpretation: The solid-state spectrum is expected to show a broad absorption band in the N-H stretching region and a clear C=S stretching band, confirming the predominance of the thione tautomer in the solid phase.[7] The absence of a discernible peak near 2550 cm⁻¹ further negates the presence of a significant thiol population.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |

| ν(S-H) stretch | ~2550 (Absent) | Thiol (Minor/Absent) |

| ν(N-H) stretch | ~3100-3400 (Present) | Thione (Major) |

| ν(C=S) stretch | ~1100-1250 (Present) | Thione (Major) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information in the solution state. For tautomeric analysis, ¹H NMR is particularly insightful.[8][9] The thiol form would exhibit a characteristic S-H proton signal, while the thione form would show an N-H proton signal. These signals have distinct chemical shifts and are often exchangeable with D₂O. ¹³C NMR can distinguish the C=S carbon of the thione from the C-S carbon of the thiol.[10]

Protocol 3.2.1: ¹H and ¹³C NMR Analysis

-

Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can better solubilize both tautomers and slow down proton exchange, making N-H or S-H protons easier to observe.

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

To confirm the identity of an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H or S-H signal should disappear.

Expected Data & Interpretation: In DMSO-d₆, the ¹H NMR spectrum is expected to show a downfield signal (typically >12 ppm) corresponding to the N-H proton of the thione tautomer. The absence of a signal in the typical S-H region (~3-5 ppm) indicates the thione form is overwhelmingly dominant in solution.[2] The ¹³C NMR should show a signal for the C=S carbon in the range of 175-190 ppm.

| Nucleus | Feature | Expected Chemical Shift (ppm) | Tautomer Indicated |

| ¹H | N-H Proton | > 12 (in DMSO-d₆) | Thione (Major) |

| ¹H | S-H Proton | ~3-5 (Absent) | Thiol (Minor/Absent) |

| ¹³C | C =S Carbon | ~175-190 | Thione (Major) |

UV-Vis Spectroscopy

Principle: The thiol and thione tautomers are distinct chromophores and will exhibit different electronic absorption spectra.[11] The thione form, with its extended conjugation involving the C=S double bond, typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.[4] This technique is also useful for studying how solvent polarity affects the tautomeric equilibrium.[12]

Protocol 3.3.1: Solvatochromic Study

-

Prepare dilute stock solutions of the compound in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol or water).

-

Record the UV-Vis absorption spectra for each solution from approximately 200 to 500 nm.

-

Analyze the position of the maximum absorption wavelength (λ_max) in each solvent.

Expected Data & Interpretation: It is anticipated that the compound will show strong absorption bands between 350-400 nm, characteristic of the quinoline-2(1H)-thione chromophore.[4] A shift in λ_max with changing solvent polarity can indicate a shift in the tautomeric equilibrium, although for quinoline-2-thiones, the thione form is expected to dominate across most solvents.

Computational Analysis of Tautomeric Stability

Principle: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate the relative thermodynamic stabilities of tautomers.[13][14] By optimizing the geometry of each tautomer and calculating its electronic energy, we can predict the equilibrium constant and corroborate experimental findings.

Protocol 4.1: DFT-Based Energy Calculation

-

Model Building: Construct 3D models of both the thione and thiol tautomers of 7-methoxy-4-methylquinoline.

-

Geometry Optimization: Perform full geometry optimization for both structures using a reliable level of theory, such as B3LYP with the 6-311+G(d,p) basis set.[13] This should be done for the gas phase and can be repeated using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Comparison: Compare the total energies (including ZPVE correction) of the two tautomers. The tautomer with the lower energy is the more stable form.

Expected Data & Interpretation: Computational studies on similar quinoline-2-thiol systems consistently show the thione tautomer to be significantly more stable than the thiol tautomer.[3][7] The energy difference (ΔE) is expected to be several kcal/mol in favor of the thione form in both the gas phase and in various solvents.

| Tautomer Form | Relative Energy (ΔE, kcal/mol) | Conclusion |

| Thione | 0.0 (Reference) | Most Stable Form |

| Thiol | +5 to +10 (Predicted) | Less Stable Form |

Conclusion and Outlook

For researchers in drug development, this structural certainty is paramount. It dictates that molecular modeling, docking studies, and SAR (Structure-Activity Relationship) analyses must use the thione structure to generate predictive and reliable results. The presence of the N-H group and the C=S group defines the molecule's hydrogen bond donor/acceptor profile and its potential as a metal ligand, which are critical features for designing targeted therapeutics.

References

-

Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM, 594(3), 185–197. [Link]

-

Fessenden, R. J., & Fessenden, J. S. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

-

Kovács, A., et al. (2022). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. International Journal of Molecular Sciences. [Link]

-

Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 333. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry. [Link]

-

Mphahlele, M. J., et al. (2004). Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives. Journal of Molecular Structure, 690(1–3), 151–157. [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Shcherbatykh, A. A., et al. (2022). Determination of low molecular thiols and protein sulfhydryl groups using heterocyclic disulfides. ResearchGate. [Link]

-

Jaskólski, M., et al. (2004). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C, 60(Pt 12), o865–o867. [Link]

-

Ghafouri, R., & Vessally, E. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 945-953. [Link]

-

Çinar, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

-

Wei, L., et al. (2010). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. Guang Pu Xue Yu Guang Pu Fen Xi, 30(11), 2974-2978. [Link]

-

Castiglione, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

-

Al-Hiari, Y. M., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937. [Link]

-

Hochegger, P., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

Sarkar, B., & Kumbhakar, M. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]

-

Kantar, C., et al. (2023). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]

-

de la Cruz, P., et al. (2018). THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. Revista de la Sociedad Química de México. [Link]

-

Bugaenko, D. I., et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]

-

van der Zwaag, D., et al. (2021). Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator. ResearchGate. [Link]

-

Lee, Y-M., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions, 48(12), 3959-3963. [Link]

-

Islam, M. S., et al. (2020). FTIR trace showing the presence of thiol groups at 2550 cm −1... ResearchGate. [Link]

-

Nycz, J. E., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health. [Link]

-

Nikolova, P., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs / Journal of Molecular Structure: THEOCHEM, 2002 [sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives / Journal of Molecular Structure, 2004 [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI [mdpi.com]

- 12. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Solubility of 7-Methoxy-4-methylquinoline-2-thiol in organic solvents

An In-depth Technical Guide to the Solubility of 7-Methoxy-4-methylquinoline-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Methoxy-4-methylquinoline-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in peer-reviewed literature, this document delivers a multi-faceted approach for the research scientist. It combines a theoretical examination of the structural factors governing solubility, predictive insights based on analogous compounds, and a detailed, field-proven experimental protocol for the precise determination of solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Quinoline-2-thiol Scaffold

The quinoline scaffold is a foundational structure in pharmaceutical sciences, forming the core of numerous biologically active compounds.[1] The introduction of a thiol group at the 2-position, along with methoxy and methyl substitutions, yields 7-Methoxy-4-methylquinoline-2-thiol, a molecule with a nuanced physicochemical profile. Understanding its solubility is a critical first step in any application, from designing synthetic reaction conditions to formulating drug delivery systems and conducting biological assays.

A key chemical feature of this compound is its existence in a tautomeric equilibrium between the thiol and the thione forms. Spectroscopic and computational evidence for related quinoline-2-thiol compounds suggests that the thione form is often the major tautomer in solution.[2] This equilibrium is crucial as it directly impacts the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with solvent molecules.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key functional groups of 7-Methoxy-4-methylquinoline-2-thiol each contribute to its overall polarity and potential for intermolecular interactions.

-

Quinoline Core: The bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases lipophilicity.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and a hydrogen bond acceptor site (the oxygen atom), which can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Thiol/Thione Group (-SH / =S, -NH): This group is the primary driver of polarity. The thione tautomer (C=S and N-H) is significantly more polar than the thiol tautomer (C-SH). The N-H bond provides a hydrogen bond donor site, which is critical for solubility in protic solvents like alcohols.

Based on this structural analysis, a qualitative solubility profile can be predicted.

| Property | Value / Prediction | Source(s) |

| CAS Number | 52507-57-0 | |

| Molecular Formula | C₁₁H₁₁NOS | [3] |

| Molecular Weight | 205.28 g/mol | |

| IUPAC Name | 7-methoxy-4-methyl-1H-quinoline-2-thione | [3] |

| Physical Form | Solid | |

| Predicted XlogP | 1.8 | [3] |

| Predicted Solubility | ||

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | Based on structural analysis |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | Based on structural analysis |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | Based on structural analysis |

| Aqueous Solution | Very Low | Based on structural analysis |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative data, direct experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

// Node Definitions prep [label="1. Preparation\n- Accurately weigh excess solute.\n- Add to a known volume of solvent in a sealed vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; equil [label="2. Equilibration\n- Place vial in a shaker bath at constant temperature (e.g., 25°C).\n- Agitate for 24-48 hours to ensure equilibrium.", fillcolor="#E8F0FE", fontcolor="#202124"]; sep [label="3. Phase Separation\n- Allow solid to settle.\n- Withdraw supernatant using a syringe.\n- Filter through a 0.22 µm syringe filter (solvent-compatible).", fillcolor="#E6F4EA", fontcolor="#202124"]; analysis [label="4. Analysis\n- Prepare serial dilutions of the saturated solution.\n- Analyze by a validated HPLC-UV method.\n- Quantify against a standard curve.", fillcolor="#FEF7E0", fontcolor="#202124"]; calc [label="5. Calculation\n- Determine the concentration in the saturated solution (mg/mL or mol/L).\n- This is the equilibrium solubility.", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges prep -> equil [color="#4285F4"]; equil -> sep [color="#34A853"]; sep -> analysis [color="#FBBC05"]; analysis -> calc [color="#EA4335"];

// Caption caption [shape=plain, label="Fig. 2: Isothermal Shake-Flask Solubility Determination Workflow.", fontcolor="#202124", fontsize=10]; {rank=max; caption;} } ends_dot

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of 7-Methoxy-4-methylquinoline-2-thiol in a highly soluble solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL) for creating an HPLC standard curve.

-

Ensure all organic solvents for the experiment are of HPLC grade or higher.

-

-

Equilibration:

-

Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding a clear excess of the solid ensures that saturation is the only possible outcome.

-

Add an excess amount of solid 7-Methoxy-4-methylquinoline-2-thiol (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount is not critical as long as undissolved solid remains at the end.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or shaking incubator set to a constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the slurry for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.[4]

-

-

Sample Processing:

-

Causality: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or concentration. Filtration is superior to centrifugation as it minimizes the risk of co-transferring fine solid particles.

-

Remove the vial from the shaker and let it stand for 30 minutes at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately attach a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm pore size) and dispense the clear, saturated filtrate into a clean HPLC vial.

-

Dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring its concentration within the linear range of the standard curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended.

-

-

Quantification via HPLC-UV:

-

Causality: HPLC provides a robust and specific method for quantifying the analyte. A standard curve is essential for converting the instrumental response (e.g., peak area) into an absolute concentration.

-

Develop a reversed-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Prepare a series of calibration standards from the stock solution (e.g., ranging from 0.1 µg/mL to 100 µg/mL).

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

-

Inject the diluted filtrate samples.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

-

The result is the equilibrium solubility of 7-Methoxy-4-methylquinoline-2-thiol in that specific solvent at the tested temperature.

-

Conclusion

While direct, published quantitative data on the solubility of 7-Methoxy-4-methylquinoline-2-thiol is scarce, a robust understanding can be achieved through a combination of theoretical analysis and empirical measurement. Its chemical structure, characterized by a nonpolar quinoline core and polar methoxy and thione functional groups, suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in nonpolar and aqueous media. For applications demanding precision, the provided isothermal shake-flask protocol offers a reliable and validated method for generating high-quality solubility data, forming a critical foundation for further research and development.

References

-

Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 7-Methoxy-4-methylquinolin-2-ol Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea Source: Organic Chemistry Portal URL: [Link]

-

Title: Quinoline Source: Wikipedia URL: [Link]

-

Title: Quinoline Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) Source: PubChemLite URL: [Link]

-

Title: Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry Source: PubMed, National Institutes of Health URL: [Link]

-

Title: 4-Methylquinoline Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2-Methoxy-4-methylquinoline Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Organic Solvent Solubility Data Book Source: CORE URL: [Link]

-

Title: Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application Source: National Institutes of Health (PMC) URL: [Link]

-

Title: ACS Catalysis Journal Source: ACS Publications URL: [Link]

-

Title: Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection Source: ResearchGate URL: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) [pubchemlite.lcsb.uni.lu]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-2-thiols

Abstract